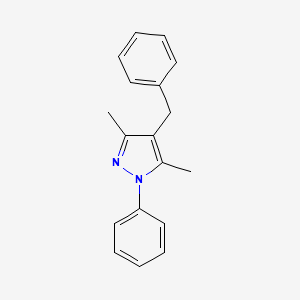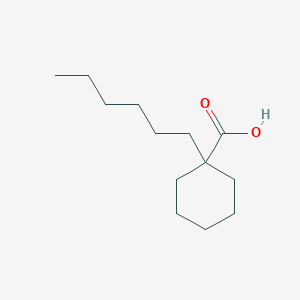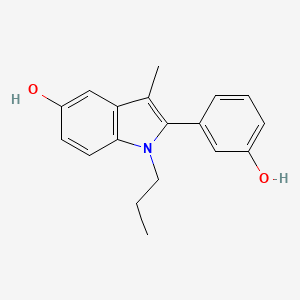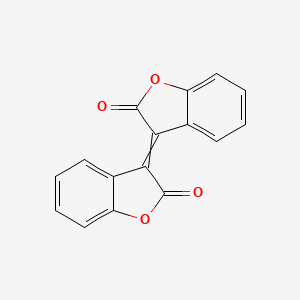![molecular formula C18H18O2 B14361876 1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one CAS No. 91786-88-8](/img/no-structure.png)
1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one is a complex organic compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic compounds characterized by two benzene rings fused to a central furan ring. This specific compound is distinguished by the presence of four methyl groups at positions 6, 7, 8, and 9 on the dibenzofuran ring, and an ethanone group at position 3. It is a white crystalline solid, typically insoluble in water but soluble in nonpolar organic solvents .
Vorbereitungsmethoden
The synthesis of 1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 6,7,8,9-tetramethyldibenzo[b,d]furan with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, converting the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the benzene rings.
Wissenschaftliche Forschungsanwendungen
1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Vergleich Mit ähnlichen Verbindungen
1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one can be compared with other dibenzofuran derivatives, such as:
Dibenzofuran: The parent compound, which lacks the methyl and ethanone groups, making it less complex and with different chemical properties.
2,3,7,8-Tetrachlorodibenzofuran: A chlorinated derivative known for its environmental persistence and toxicity.
6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-amine hydrochloride: Another derivative with different functional groups, leading to distinct chemical and biological properties.
Eigenschaften
| 91786-88-8 | |
Molekularformel |
C18H18O2 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
1-(6,7,8,9-tetramethyldibenzofuran-3-yl)ethanone |
InChI |
InChI=1S/C18H18O2/c1-9-10(2)12(4)18-17(11(9)3)15-7-6-14(13(5)19)8-16(15)20-18/h6-8H,1-5H3 |
InChI-Schlüssel |
AQKDPXNIVTZZTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C(=C1C)C3=C(O2)C=C(C=C3)C(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,8-diene-3,10-dione](/img/structure/B14361797.png)
![N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14361812.png)






![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)

